REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]2[CH2:14][CH:10]([N:11]2C(C(F)(F)F)=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]2[CH2:14][CH:12]([NH:11]2)[CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
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Name
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3-(tert-butoxycarbonyl)-6-(trifluoromethylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane
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Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2N(C(C1)C2)C(=O)C(F)(F)F
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Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
|
The crude material was dissolved in a 1:1 solution of methylene chloride
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Type
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FILTRATION
|
Details
|
methanol and filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2NC(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |